molecular formula C25H20ClN3O6 B6004610 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B6004610
M. Wt: 493.9 g/mol
InChI Key: BVWXCCIXEYFYOI-IKRKAOFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorinated hydroxy methoxybenzylidene group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the chlorinated hydroxy methoxybenzylidene group through a condensation reaction. The final step involves the formation of the benzamide moiety via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide: shares structural similarities with other benzodioxole derivatives and benzamide compounds.

    Benzodioxole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

    Benzamide compounds: Benzamides are widely studied for their pharmacological properties, including antipsychotic and antiemetic effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O6/c1-33-22-12-18(26)11-17(23(22)30)13-27-29-25(32)19(28-24(31)16-5-3-2-4-6-16)9-15-7-8-20-21(10-15)35-14-34-20/h2-13,30H,14H2,1H3,(H,28,31)(H,29,32)/b19-9+,27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWXCCIXEYFYOI-IKRKAOFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.